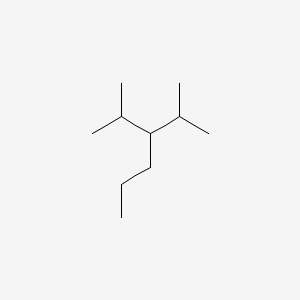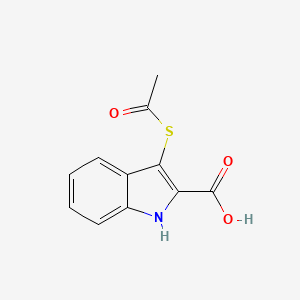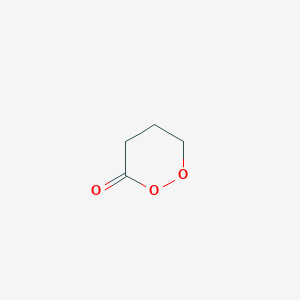
1,2-Dioxan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dioxan-3-one is a cyclic organic compound with the molecular formula C4H6O3 It is a six-membered ring containing two oxygen atoms and one carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dioxan-3-one can be synthesized through several methods. One common approach involves the reaction of carbonyl compounds with diols in the presence of a catalyst. For example, the reaction of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst can yield this compound . Another method involves the use of photo-aerobic selenium-π-acid multicatalysis, which activates the C=C double bond of homoallylic carbonic acid esters using ambient air as the sole oxidant and visible light as an energy source .
Industrial Production Methods
Industrial production of this compound typically involves the use of efficient catalytic systems to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Dioxan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4). Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a nickel (Ni) or rhodium (Rh) catalyst .
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: H2/Ni, H2/Rh, Zn/HCl
Substitution: RLi, RMgX, RCuLi
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield lactones or related cleavage products, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
1,2-Dioxan-3-one has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In material science, it plays a critical role in the production of polycarbonates and polyurethanes . In biology and medicine, it is investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds .
Mechanism of Action
The mechanism of action of 1,2-Dioxan-3-one involves its interaction with specific molecular targets and pathways. For example, it can undergo nucleophilic attack by adjacent carbonate groups, leading to the formation of cyclic carbonates . This process is facilitated by the activation of olefinic π-bonds through redox-catalytic mechanisms .
Comparison with Similar Compounds
1,2-Dioxan-3-one can be compared with other similar compounds such as 1,2-Dioxane, 1,3-Dioxane, and 1,4-Dioxane. These compounds share a similar cyclic structure but differ in the position of the oxygen atoms and the presence of additional functional groups . For example, 1,3-Dioxane is used as a solvent for Grignard reactions, while 1,4-Dioxane is known for its potential explosiveness when heated .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and materials. Further research into its properties and applications will continue to expand its utility in diverse fields.
Properties
CAS No. |
62094-46-6 |
|---|---|
Molecular Formula |
C4H6O3 |
Molecular Weight |
102.09 g/mol |
IUPAC Name |
dioxan-3-one |
InChI |
InChI=1S/C4H6O3/c5-4-2-1-3-6-7-4/h1-3H2 |
InChI Key |
OIFGOYSMYOQSAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OOC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


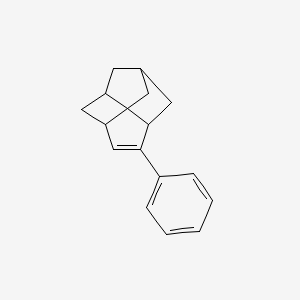
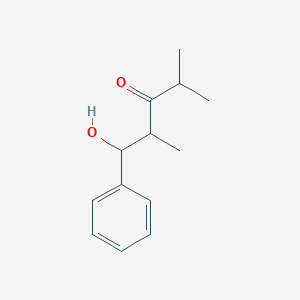
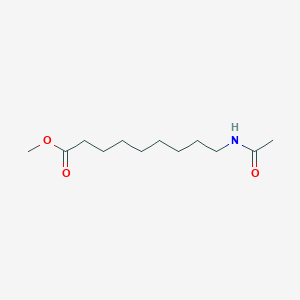



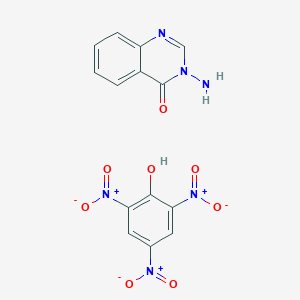
amino}pentan-1-OL](/img/structure/B14546880.png)
![Cyclopentanone, 2,5-bis[(3,5-dibromo-2-hydroxyphenyl)methylene]-](/img/structure/B14546891.png)
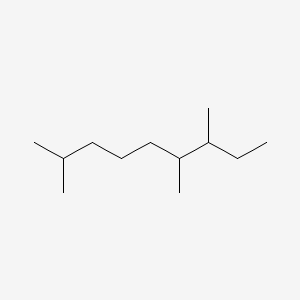
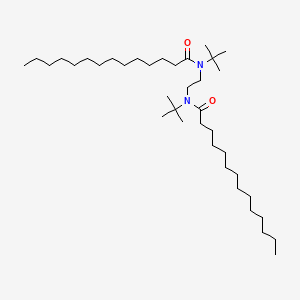
![N,2-Dimethyl-N-[2-nitro-4-(trifluoromethyl)phenyl]propanamide](/img/structure/B14546909.png)
